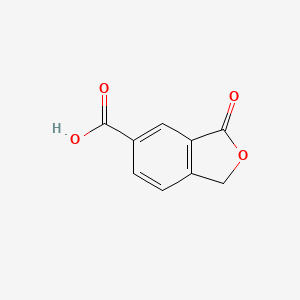

Phthalide-6-carboxylic acid

カタログ番号 B3138932

分子量: 178.14 g/mol

InChIキー: VUBKPUVOSWVXMI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US04041173

Procedure details

By this method (schematically shown above) a 2-, 3- or 4- substituted phenylacetic acid (I) is reacted with benzene 1,2,4-tri-carboxylic anhydride (II) in about equimolar amounts at a temperature of about 200° to 280° C. in the presence of a suitable catalyst such as potassium acetate, sodium acetate or the sodium or potassium salt of the phenylacetic acid used. This results in a mixture of 3-(2-, 3- or 4-substituted benzylidene) phthalide-6-carboxylic acid (IIIa) and -5-carboxylic acid (IIIb).

[Compound]

Name

3- or 4- substituted phenylacetic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

benzene 1,2,4-tri-carboxylic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

potassium acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([O-])(=O)C.[Na+].[Na].[K].[C:13]1([CH2:19][C:20]([OH:22])=[O:21])[CH:18]=[CH:17][CH:16]=CC=1>>[C:1]1([C:2]2[C:17](=[CH:18][CH:13]=[C:19]([C:20]([OH:22])=[O:21])[CH:6]=2)[CH2:16][O:4]1)=[O:3] |f:0.1,2.3,^1:10,11|

|

Inputs

Step One

[Compound]

|

Name

|

3- or 4- substituted phenylacetic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

benzene 1,2,4-tri-carboxylic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

potassium acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=O)OCC2=CC=C(C=C12)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |